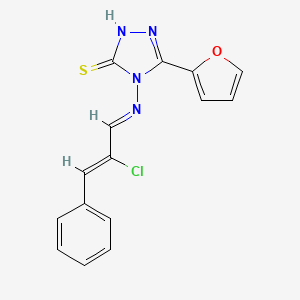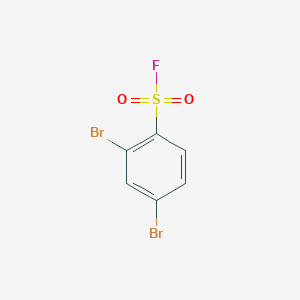
1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a derivative of benzene, where the hydrogen atoms are replaced with bromine and fluorine atoms at the para positions. This compound is isotopically labeled with carbon-13, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can be synthesized via the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where fluorobenzene is treated with bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is a standard substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Grignard Reagents: Used in the formation of Grignard reagents for further synthetic applications.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products:
Fluorophenyl Derivatives: Formed through substitution reactions.
Biphenyl Compounds: Produced via coupling reactions.
Scientific Research Applications
1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is widely used in scientific research due to its isotopic labeling and reactivity:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy.
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used as an intermediate in the production of agrochemicals.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of bromine and fluorine atoms influences the electron density on the benzene ring, making it susceptible to nucleophilic attack. The isotopic labeling with carbon-13 allows for detailed mechanistic studies using NMR spectroscopy .
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks isotopic labeling.
1,4-Dibromobenzene: Contains two bromine atoms instead of a bromine and fluorine atom.
1,4-Difluorobenzene: Contains two fluorine atoms instead of a bromine and fluorine atom.
Uniqueness: 1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is unique due to its isotopic labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides valuable insights into molecular structures and reaction mechanisms that are not easily obtainable with non-labeled compounds .
Properties
CAS No. |
1313734-60-9 |
|---|---|
Molecular Formula |
C6H4BrF |
Molecular Weight |
180.95 g/mol |
IUPAC Name |
1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
AITNMTXHTIIIBB-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1F)Br |
Canonical SMILES |
C1=CC(=CC=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12053040.png)


![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12053057.png)
![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)




